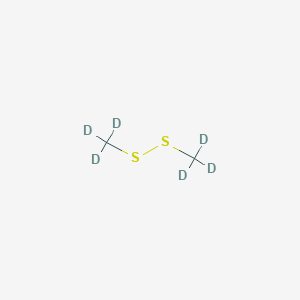
Methyl-d6 disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-d6 disulfide is a chemical compound that has gained significant attention in the field of scientific research. It is an isotopically labeled compound that is used as a tracer in various biochemical and physiological studies. The compound is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
Methyl-d6 disulfide acts as a tracer in biochemical and physiological studies. It is metabolized in the body to yield deuterated sulfur-containing compounds, which can be detected using mass spectrometry. The compound is used to study the kinetics and metabolism of sulfur-containing compounds in vivo and in vitro.
Efectos Bioquímicos Y Fisiológicos
Methyl-d6 disulfide has no known biochemical or physiological effects. It is used solely as a tracer in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl-d6 disulfide has several advantages as a tracer in scientific research. It is a stable compound that can be easily synthesized with a high degree of isotopic purity. The compound is also compatible with various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. However, the compound has some limitations. It is relatively expensive and may not be readily available in some research settings. The compound is also not suitable for long-term studies, as it is rapidly metabolized in the body.
Direcciones Futuras
There are several future directions for research involving methyl-d6 disulfide. One area of research is the study of the metabolism of hydrogen sulfide using methyl-d6 disulfide as a tracer. Another area of research is the study of the biosynthesis of sulfur-containing compounds, such as glutathione and taurine, using methyl-d6 disulfide as a tracer. Additionally, methyl-d6 disulfide can be used to study the kinetics and metabolism of other sulfur-containing compounds in vivo and in vitro.
Métodos De Síntesis
Methyl-d6 disulfide is synthesized using different methods, including the reaction of methylthiolate with sulfur dichloride, the reaction of methylthiolate with sulfur monochloride, and the reaction of methylthiolate with sulfur trioxide. The most commonly used method is the reaction of methylthiolate with sulfur dichloride. The reaction yields methyl-d6 disulfide with a high degree of isotopic purity.
Aplicaciones Científicas De Investigación
Methyl-d6 disulfide is used as a tracer in various biochemical and physiological studies. It is used to study the metabolism of sulfur-containing amino acids, such as cysteine and methionine. The compound is also used to study the biosynthesis of sulfur-containing compounds, such as glutathione and taurine. Methyl-d6 disulfide is also used to study the metabolism of hydrogen sulfide, a gasotransmitter that plays a critical role in various physiological processes.
Propiedades
Número CAS |
7282-94-2 |
|---|---|
Nombre del producto |
Methyl-d6 disulfide |
Fórmula molecular |
C2H6S2 |
Peso molecular |
100.24 g/mol |
Nombre IUPAC |
trideuterio-(trideuteriomethyldisulfanyl)methane |
InChI |
InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3 |
Clave InChI |
WQOXQRCZOLPYPM-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])SSC([2H])([2H])[2H] |
SMILES |
CSSC |
SMILES canónico |
CSSC |
Pictogramas |
Flammable; Irritant; Environmental Hazard |
Sinónimos |
(Methyldithio)methane-d6; 2,3-Dithiabutane-d6; DMDS-d6; Dimethyl Disulfide-d6; Dimethyl Disulphide-d6; Dithioether-d6; NSC 9370-d6; Paladin-d6; Sulfa-Hitech-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)